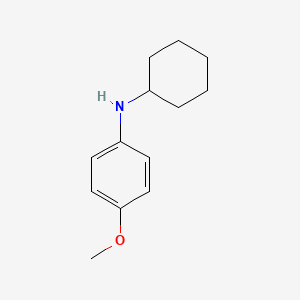

N-cyclohexyl-4-methoxyaniline

Descripción

N-cyclohexyl-4-methoxyaniline is a secondary aromatic amine that has garnered attention within the scientific community. Its structure, which combines a cyclohexyl group with a methoxy-substituted aniline (B41778), imparts a unique combination of steric and electronic properties. These characteristics make it a valuable compound for a variety of applications in chemical synthesis and materials science. As a member of the aniline derivative family, it serves as a crucial building block and intermediate in the production of more complex molecules. solubilityofthings.com The compound's reactivity and structural features allow researchers to explore fundamental concepts in organic chemistry, particularly in the realm of nitrogen-containing compounds.

Structure

3D Structure

Propiedades

Número CAS |

780-02-9 |

|---|---|

Fórmula molecular |

C13H19NO |

Peso molecular |

205.3 g/mol |

Nombre IUPAC |

N-cyclohexyl-4-methoxyaniline |

InChI |

InChI=1S/C13H19NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3 |

Clave InChI |

BCEHDRNCEWCNIW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC2CCCCC2 |

SMILES canónico |

COC1=CC=C(C=C1)NC2CCCCC2 |

Otros números CAS |

780-02-9 |

Origen del producto |

United States |

Synthetic Methodologies for N Cyclohexyl 4 Methoxyaniline and Analogues

Traditional Synthetic Approaches to N-Arylated Cyclohexylamines

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA r) presents a direct pathway for the formation of N-arylated cyclohexylamines. This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by an amine nucleophile. For the synthesis of compounds like N-cyclohexyl-4-methoxyaniline, this would involve the reaction of a 4-methoxyphenyl (B3050149) halide with cyclohexylamine (B46788).

The success of SNA r reactions is highly dependent on the electronic properties of the aryl halide. The aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) at the ortho and/or para positions to the leaving group. researchgate.netlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org The general mechanism involves the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group. libretexts.org

While direct and conceptually simple, this method has limitations. The requirement for harsh reaction conditions and the limited scope of suitable aryl halides can be significant drawbacks. organic-chemistry.org For aryl halides that are not sufficiently activated, forcing conditions such as high temperatures and pressures may be necessary, which can lead to side reactions and reduced yields.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines, including N-arylated cyclohexylamines. cengage.com.auresearchgate.net This one-pot reaction involves the formation of an imine or enamine intermediate from the condensation of a carbonyl compound (an aldehyde or ketone) with an amine, followed by its in-situ reduction to the corresponding amine. cengage.com.au For the synthesis of this compound, this could involve the reaction of cyclohexanone (B45756) with p-anisidine (B42471) or the reaction of 4-methoxybenzaldehyde (B44291) with cyclohexylamine, followed by reduction.

A variety of reducing agents can be employed in reductive amination, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. researchgate.netorgsyn.orgyoutube.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion intermediate over the starting carbonyl compound. orgsyn.orgyoutube.com Other reducing systems, such as hydrogen gas with a metal catalyst (e.g., Ni, Pd/C), can also be utilized. cengage.com.aursc.org

The reaction is generally carried out under mild conditions and is tolerant of a wide range of functional groups. organic-chemistry.org The choice of solvent and the use of acid catalysts can influence the reaction rate and yield. organic-chemistry.org

Table 1: Examples of Reductive Amination for Amine Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Product | Yield (%) |

| Cyclohexanone | Ammonia (B1221849) | NaBH3CN | Cyclohexylamine | 45 |

| Cyclohexanone | Methylamine | NaBH3CN | N-Methylcyclohexylamine | 41 |

| Cyclohexanone | Dimethylamine | NaBH3CN | N,N-Dimethylcyclohexylamine | 53 |

| Acetophenone | Ammonia | NaBH3CN | α-Phenylethylamine | 77 |

| Isobutyraldehyde | Aniline (B41778) | NaBH3CN | N-Isobutylaniline | 78 |

This table is generated based on data from a representative study on reductive aminations. orgsyn.org

Modern Catalytic Methods for this compound Formation

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer significant advantages over traditional approaches for the synthesis of N-arylated amines.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of C-N bond formation. researchgate.net These reactions allow for the coupling of aryl halides or triflates with a wide variety of amines, including cyclohexylamine, under relatively mild conditions. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated amine and regenerate the catalyst. youtube.com

The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. nih.gov A wide array of phosphine-based ligands have been developed to facilitate these couplings, enabling the use of less reactive aryl chlorides and accommodating a broad range of functional groups. researchgate.net The combination of biocatalysis with palladium-catalyzed N-arylation has also been explored to produce chiral N-arylamines in a one-pot fashion. researchgate.net

Copper-Catalyzed Amination (e.g., Ullmann-type Reactions)

The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly refined to become a powerful tool for the synthesis of N-arylated amines. wikipedia.orgthermofisher.comorganic-chemistry.org Modern Ullmann-type reactions can be carried out under much milder conditions than the original protocol, often with the use of ligands to stabilize the copper catalyst and enhance its reactivity. mdpi.comresearchgate.net

For the synthesis of this compound, a copper-catalyzed coupling of an aryl halide (e.g., 4-bromoanisole (B123540) or 4-iodoanisole) with cyclohexylamine can be employed. nih.gov The use of deep eutectic solvents (DESs) has been shown to facilitate this transformation without the need for additional ligands, offering a more environmentally benign approach. nih.gov In one study, the reaction of 4-bromoanisole with cyclohexylamine using a copper(I) iodide catalyst in a choline (B1196258) chloride/glycerol-based DES afforded this compound in 70% yield. nih.gov

The choice of copper source (e.g., CuI, Cu2O, or copper nanoparticles), ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine), base, and solvent are all important parameters that can be optimized to achieve high yields. mdpi.comresearchgate.netresearchgate.net

Table 2: Copper-Catalyzed Synthesis of this compound

| Aryl Halide | Amine | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Cyclohexylamine | CuI | K2CO3 | Choline chloride/glycerol | 70 |

This table is based on a specific reported synthesis of this compound via a copper-catalyzed Ullmann-type reaction. nih.gov

Ruthenium-Catalyzed Deaminative Coupling Processes

Ruthenium-catalyzed reactions have emerged as a powerful and atom-economical method for the formation of C-N bonds. researchgate.net One notable strategy is the deaminative coupling of primary amines, which allows for the synthesis of secondary amines with the liberation of ammonia as the only byproduct. researchgate.net This approach is considered a "borrowing hydrogen" or "hydrogen autotransfer" process. researchgate.net

The mechanism is believed to involve the N-H activation of a primary amine by the ruthenium catalyst, followed by β-hydride elimination to generate an imine intermediate and a ruthenium hydride species. A second primary amine can then undergo nucleophilic addition to the imine, ultimately leading to the formation of a secondary amine and the release of ammonia. researchgate.net

While specific examples detailing the synthesis of this compound via this exact deaminative coupling were not found in the provided search results, the general methodology has been reported for the coupling of primary amines to form secondary amines. researchgate.net For instance, a dinuclear ruthenium complex has been shown to catalyze the deaminative coupling of primary amines. researchgate.net Furthermore, ruthenium catalysts have been utilized in the synthesis of cyclohexylamine from nitrobenzene (B124822), highlighting their utility in amine synthesis. rsc.org The application of this methodology to the direct coupling of p-anisidine and cyclohexylamine would represent a highly efficient and environmentally friendly route to the target compound.

Gold-Palladium Bimetallic Catalysis in Dehydrogenative Aromatization

A powerful route for synthesizing N-substituted anilines, including this compound, involves dehydrogenative aromatization catalyzed by gold-palladium (Au-Pd) bimetallic nanoparticles. This method facilitates the reaction between cyclohexanones and amines to form the corresponding anilines.

Research has demonstrated that Au-Pd alloy nanoparticles supported on materials like alumina (B75360) (Al2O3) or titania (TiO2) exhibit superior catalytic performance compared to their monometallic counterparts. researchgate.netgoogle.com A supported gold catalyst (Au/Al2O3) by itself is typically inactive for this transformation, while a supported palladium catalyst (Pd/Al2O3) shows some activity but is significantly less effective than the bimetallic version. researchgate.net The synergy between gold and palladium in the alloy nanoparticles enhances catalytic activity, with the palladium species' effectiveness being boosted by the presence of gold. researchgate.netgoogle.com This enhancement is attributed to electronic effects, where electron transfer from palladium to gold atoms creates electron-poor palladium species that more effectively promote key steps in the reaction mechanism. google.com

Table 1: Performance of Different Catalysts in Dehydrogenative Aromatization

| Catalyst | Support | Key Features | Catalytic Activity | Source(s) |

|---|---|---|---|---|

| Au–Pd Alloy | Al2O3 / TiO2 | Bimetallic nanoparticles | High activity and selectivity | researchgate.net, google.com |

| Pd only | Al2O3 / TiO2 | Monometallic nanoparticles | Moderate activity | researchgate.net, google.com |

| Au only | Al2O3 / TiO2 | Monometallic nanoparticles | Inactive | researchgate.net, google.com |

| Physical Mix (Au+Pd) | TiO2 | Mixture of monometallic catalysts | Inferior to alloy catalyst | google.com |

Hydrogenation-Transposition Approaches

Hydrogenation-transposition represents a conceptual one-pot strategy for synthesizing substituted anilines from nitroaromatic compounds. A patented method describes the synthesis of p-methoxyaniline compounds from nitrobenzene precursors through a one-step hydrogenation and transposition process. nih.gov This approach is noted for its use of readily available starting materials and operational simplicity, making it suitable for industrial-scale production. nih.gov

While a direct "hydrogenation-transposition" synthesis for this compound is not explicitly detailed in the same manner, the synthesis can be achieved through closely related reductive amination pathways. This process typically involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent. For the synthesis of this compound, this would involve the reaction of 4-methoxyaniline with cyclohexanone.

The reaction proceeds via the formation of an imine intermediate, which is then hydrogenated to the final secondary amine. Various catalytic systems can be employed for this transformation, including iridium-phosphate complexes for direct asymmetric reductive amination of aliphatic ketones with anilines. rsc.org Biocatalytic methods using imine reductases (IREDs) also show promise for the reductive amination of cyclohexanone with various anilines, offering high conversion rates under mild conditions. rsc.org

A more complex one-pot synthesis could start from a nitroaromatic precursor like 4-nitroanisole. This would require a catalyst capable of first reducing the nitro group to an amine, followed by the reductive coupling with cyclohexanone or a cyclohexyl precursor. Bimetallic catalysts, such as Pd-Ru systems, have proven effective for the direct, one-pot synthesis of cyclohexylamine from nitrobenzene, which involves the hydrogenation of both the nitro group and the aromatic ring. rsc.orgresearchgate.net This demonstrates the feasibility of multi-step hydrogenations in a single process.

Table 2: Key Features of Hydrogenation and Reductive Amination Strategies

| Method | Starting Materials | Key Transformation(s) | Catalysts / Reagents | Source(s) |

|---|---|---|---|---|

| Hydrogenation-Transposition | Nitrobenzene compounds | One-pot hydrogenation and transposition | Noble metal catalyst (e.g., Pt/C) | nih.gov |

| Direct Reductive Amination | Ketone (Cyclohexanone) + Amine (4-Methoxyaniline) | Imine formation followed by hydrogenation | Iridium-Phosphate complexes, IREDs | rsc.org, rsc.org |

| One-Pot Nitroarene Hydrogenation | Nitrobenzene | Hydrogenation of nitro group and aromatic ring | Bimetallic catalysts (e.g., Pd-Ru) | rsc.org, researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key strategies include minimizing solvent use, employing alternative reaction media, and utilizing atom-economical catalytic cycles.

Solvent-Free Reaction Conditions

Performing organic reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and health hazards associated with many traditional organic solvents. nih.gov Mechanochemistry, particularly ball milling, has emerged as a promising technique for conducting solvent-free reactions. redalyc.org

This approach uses mechanical force to initiate chemical reactions, often leading to faster reaction times, higher yields, and unique reactivity compared to solution-based methods. redalyc.org A mechanochemical "borrowing hydrogen" strategy has been developed for the N-alkylation of amines, offering a direct and efficient solvent-free route to these compounds. mdpi.com This method, utilizing a ruthenium-based catalyst, avoids the need for toxic reagents, inert atmospheres, and high temperatures typically associated with solution-phase synthesis, thereby enhancing both sustainability and efficiency. mdpi.com Such a strategy is directly applicable to the synthesis of this compound from 4-methoxyaniline and cyclohexanol (B46403).

Utilization of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to volatile organic solvents. DESs are mixtures of hydrogen bond acceptors (like quaternary ammonium (B1175870) salts) and hydrogen bond donors (such as urea, glycerol, or carboxylic acids). They are characterized by their low toxicity, biodegradability, non-flammability, and ease of preparation from inexpensive, readily available components.

The use of DESs has been successfully demonstrated in the N-alkylation of anilines. For instance, a novel approach describes the allylic alkylation of anilines using allylic alcohols in a DES composed of choline chloride and lactic acid. This system functions under very mild conditions, such as room temperature, and without the need for metal catalysts, representing a significant improvement over methods requiring higher temperatures or stronger reaction conditions. The ease of recovery and reusability of DESs further enhances the efficiency and environmental friendliness of the synthetic process.

Borrowing Hydrogen Strategies

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is a highly atom-economical process for forming carbon-nitrogen bonds. This strategy allows alcohols to be used directly as alkylating agents, with water being the only byproduct. The catalytic cycle typically involves three main steps:

Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde or ketone intermediate.

Condensation: The intermediate reacts with an amine (e.g., 4-methoxyaniline) to form an imine.

Hydrogenation: The catalyst returns the borrowed hydrogen to the imine, reducing it to the final N-alkylated amine product.

Table 3: Comparison of Green Chemistry Approaches for N-Alkylation

| Strategy | Principle | Key Advantages | Typical Conditions | Source(s) |

|---|---|---|---|---|

| Solvent-Free (Mechanochemistry) | Mechanical energy drives reaction | Eliminates solvent waste, fast, efficient | Ball milling, Ru-catalyst | mdpi.com, redalyc.org |

| Deep Eutectic Solvents (DES) | Use of green, recyclable media | Biodegradable, non-toxic, mild conditions | Choline chloride/lactic acid, room temp. | ,, |

| Borrowing Hydrogen | In-situ alcohol activation | Atom-economical, water is the only byproduct | Ru-catalyst, heat |,, |

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry offers significant advantages for the scalable production of fine chemicals and pharmaceuticals, including this compound. By conducting reactions in a continuously flowing stream through a reactor, this technology provides superior control over reaction parameters, enhances safety, and facilitates straightforward scaling.

The synthesis of N-substituted anilines often involves reactions that are well-suited to flow chemistry, such as catalytic hydrogenation or cross-coupling reactions. For instance, the selective hydrogenation of nitroarenes to produce N-arylhydroxylamines has been efficiently performed in a continuous-flow system using a packed-bed microreactor. This setup allows for precise control of temperature, pressure, and residence time, leading to high product selectivity and activity. Similarly, the Heck reaction, a palladium-catalyzed C-C bond-forming reaction, has been successfully implemented in a continuous plug flow reactor for the synthesis of methoxy-substituted biphenyls and cinnamates.

These examples highlight the key benefits of continuous flow for reactions analogous to those used for this compound synthesis:

Enhanced Safety: Potentially hazardous reactions, such as hydrogenations or those involving toxic reagents, are managed more safely by containing them within a closed system with a small reaction volume at any given time.

Precise Process Control: Parameters like temperature, pressure, and stoichiometry can be controlled with high precision, leading to improved consistency and yield while minimizing byproduct formation.

Scalability: Production can be scaled up by simply running the flow reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel), avoiding the complex challenges associated with scaling up batch reactors.

Applying this technology to the synthesis of this compound, for example via a borrowing hydrogen or reductive amination pathway, would involve pumping the substrates (4-methoxyaniline, cyclohexanol or cyclohexanone) and a dissolved catalyst through a heated reactor column containing a solid-supported catalyst, enabling efficient and scalable production.

Reaction Mechanisms and Kinetics of N Cyclohexyl 4 Methoxyaniline Transformations

Detailed Mechanistic Investigations of C-N Bond Formation

The formation of the crucial C-N bond in N-cyclohexyl-4-methoxyaniline and related secondary amines often involves sophisticated catalytic systems that proceed through various intermediates and activation pathways.

Catalytic cycles for the formation of secondary amines, such as this compound, frequently involve the formation of key intermediates that dictate the reaction pathway. In ruthenium-catalyzed deaminative coupling reactions, a plausible mechanistic hypothesis points to the formation of a Ru-imine species as a catalytically active intermediate. nih.govmarquette.edu This intermediate is initially generated from the dehydrogenation of a primary amine substrate. nih.govmarquette.edu The coordination of the resulting imine to the ruthenium center enhances the electrophilicity of the imine carbon. nih.gov

This activation facilitates the nucleophilic addition of a second amine molecule, leading to the formation of a Ru-1,1-diamine species. nih.gov The subsequent cleavage of a C-N bond in this diamine intermediate is a critical step, leading to the formation of a Ru-aminoalkyl species and ultimately the desired secondary amine product with regeneration of the active catalyst. nih.gov The detection of imine products during the reaction provides experimental support for their role as key intermediates in the catalytic cycle. nih.govmarquette.edu In some systems, the formation of a common intermediate prior to the C-N bond cleavage step has been suggested based on carbon isotope effect studies. nih.govmarquette.edu

The activation of the N-H bond in the amine substrate is a fundamental step in many C-N bond formation reactions. researchgate.netnih.gov This activation is often considered a desirable and straightforward approach, as it allows for the direct use of amines without pre-functionalization, leading to higher atom and step economy. nih.gov Radical-based C-N bond formation, often facilitated by photo- or electrochemistry, represents a significant area of research where N-H activation is central. nih.gov These radical-mediated aminations can proceed through several mechanisms, including N-radical species addition, N-atom nucleophilic addition, C-/N-radical cross-coupling, and hydrogen-atom transfer (HAT) processes. nih.gov

In the context of catalytic amination, the activation of the N-H bond of the aminating agent serves to make the nitrogen species more nucleophilic, facilitating its attack on an electrophilic partner. researchgate.net For instance, in iron-catalyzed "hydrogen-borrowing" reactions between amines and alcohols, the amine's N-H bond is implicitly activated as it partakes in the catalytic cycle to form the new C-N bond. acs.org

Dehydrogenative aromatization has emerged as an efficient and environmentally friendly strategy for synthesizing arylamines from non-aromatic precursors like cyclohexanones and cyclohexylamines. rsc.orgrsc.org This approach typically involves a sequence of nucleophilic addition, dehydration, and subsequent catalytic oxidative dehydrogenation. rsc.org A key advantage of this strategy is the frequent use of oxygen as the sole oxidant or the implementation of a hydrogen transfer strategy, often generating water as the only byproduct. rsc.org

In a one-pot synthesis of unsymmetrically substituted triarylamines, a hybrid relay catalyst system comprising carbon-supported palladium (Pd/C) and p-toluenesulfonic acid (TsOH) is employed. rsc.org The proposed mechanism involves the condensation of an arylamine with a cyclohexanone (B45756) to form an imine or enamine. This intermediate then undergoes dehydrogenative aromatization on the surface of the palladium nanoparticles, followed by the elimination of hydrogen gas from the palladium surface. rsc.org Another approach involves a photoredox/cobaloxime dual-catalyzed process that enables C-N bond formation, skeletal rearrangement, and acceptorless dehydrogenative aromatization to build arylamines from nonaromatic precursors at room temperature. chemrxiv.org

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, such as the identification of rate-limiting steps and the electronic effects of substituents.

Hammett plot analysis is a powerful tool for investigating the electronic effects of substituents on the rate of a reaction and for elucidating reaction mechanisms. In the study of the ruthenium-catalyzed deaminative coupling of 4-methoxyaniline with a series of para-substituted benzylamines, a Hammett plot was constructed by plotting the logarithm of the relative rate constants (log(kX/kH)) against the Hammett substituent constants (σp). nih.govmarquette.eduscispace.com

The analysis yielded a linear correlation with a negative rho (ρ) value of -0.79 ± 0.1. nih.govmarquette.eduscispace.com This negative ρ value indicates that electron-donating groups on the benzylamine (B48309) substrate accelerate the reaction rate. nih.gov Such a result suggests the buildup of a significant positive charge (cationic character) on the amine substrate in the transition state of the rate-determining step. nih.govmarquette.edu This is consistent with a mechanism where the nucleophilicity of the amine plays a key role.

Interactive Data Table: Hammett Plot Data for the Coupling of 4-Methoxyaniline with para-Substituted Benzylamines

The following table presents the data used to construct the Hammett plot for the coupling reaction between 4-methoxyaniline and various para-substituted benzylamines (4-X-C₆H₄CH₂NH₂). The reaction rates were measured and correlated with the Hammett substituent constant (σp) for each substituent X.

| Substituent (X) | Hammett Constant (σp) | log(kX/kH) |

| OMe | -0.27 | 0.25 |

| Me | -0.17 | 0.15 |

| H | 0.00 | 0.00 |

| F | 0.06 | -0.05 |

| Cl | 0.23 | -0.18 |

| CF₃ | 0.54 | -0.40 |

Note: The log(kX/kH) values are illustrative based on the reported ρ value of -0.79. Actual experimental values may vary slightly.

Isotope Effect Studies for Mechanistic Elucidation

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into rate-determining steps and the nature of transition states. libretexts.orgosti.gov This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. libretexts.org The origin of the KIE lies in the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope has a lower zero-point energy and is therefore stronger. baranlab.orglibretexts.org Consequently, reactions involving the cleavage of a bond to a heavier isotope are typically slower, a phenomenon known as a normal kinetic isotope effect (kH/kD > 1 for hydrogen/deuterium). libretexts.orggmu.edu

While specific isotope effect studies on this compound are not extensively documented in the reviewed literature, research on analogous structures provides valuable insights. For instance, studies on the ruthenium-catalyzed deaminative coupling of primary amines, including anilines, have utilized isotope labeling to probe the mechanism. In the coupling reaction of aniline-d7 (B85245) with 4-methoxybenzylamine (B45378), significant deuterium (B1214612) incorporation (18% D) was observed on the α-carbon (CH2) of the secondary amine product. nih.gov This finding suggests a reversible C-H bond activation or a related equilibrium process occurring at the benzylic position during the catalytic cycle.

Furthermore, competitive intermolecular and intramolecular KIE experiments provide quantitative data. A study on the coupling of 4-methoxybenzylamine and its deuterated isotopologue yielded a carbon isotope effect at the benzylic carbon, as shown in the table below. nih.gov Such primary carbon isotope effects, though smaller than those for hydrogen, can confirm that the C-N bond-forming or -breaking step is part of the rate-determining sequence. libretexts.orgnih.gov The magnitude of the KIE can also offer clues about the structure of the transition state. gmu.edu

Table 1: Isotope Effects in the Ruthenium-Catalyzed Coupling of 4-Methoxybenzylamine

| Isotope Experiment | Position of Isotope | Measured KIE (klight/kheavy) | Implication |

|---|---|---|---|

| Intermolecular Competition | α-Carbon of Benzylamine | 1.015 ± 0.002 | C-N bond formation/cleavage is involved in the rate-determining step. nih.gov |

Influence of Substituents on Reactivity Profiles

The reactivity of this compound is significantly influenced by the electronic properties of the methoxy (B1213986) substituent and the steric profile of the cyclohexyl group. The methoxy group at the para-position (–OCH3) is a strong electron-donating group due to its +R (resonance) effect, which outweighs its -I (inductive) effect. sundarbanmahavidyalaya.in This donation of electron density increases the nucleophilicity of the amine nitrogen and activates the aromatic ring toward electrophilic substitution. sundarbanmahavidyalaya.inevitachem.com

Quantitative insight into substituent effects can be gained from Hammett plots, which correlate reaction rates for a series of substituted reactants. In a study of the ruthenium-catalyzed coupling of 4-methoxyaniline with various para-substituted benzylamines (4-X-C6H4CH2NH2), a Hammett plot yielded a negative ρ (rho) value of -0.79 ± 0.1. nih.gov A negative ρ value signifies that electron-donating substituents on the benzylamine accelerate the reaction rate, indicating a buildup of positive charge in the transition state relative to the ground state. nih.gov This suggests that the nucleophilic attack of the aniline (B41778) is a key step and that the transition state benefits from electronic stabilization of the developing positive charge on the benzylamine moiety.

Table 2: Relative Reactivity in Amine Coupling Based on Substituent Effects

| Benzylamine Substituent (X) | Electronic Nature | Expected Relative Rate | Rationale |

|---|---|---|---|

| -OCH3 | Electron-Donating | Fastest | Stabilizes positive charge buildup in the transition state. nih.gov |

| -CH3 | Electron-Donating | Fast | Stabilizes positive charge buildup in the transition state. nih.gov |

| -H | Neutral | Baseline | Reference for comparison. nih.gov |

| -F | Electron-Withdrawing | Slow | Destabilizes positive charge buildup in the transition state. nih.gov |

Solvent Effects on Reaction Dynamics and Selectivity

The choice of solvent is a critical parameter in chemical transformations, capable of profoundly influencing reaction rates, equilibria, and product selectivity. weebly.com Solvents can interact with reactants, intermediates, transition states, and products, leading to differential stabilization and altering the energy landscape of the reaction pathway. weebly.comiranchembook.ir

In reactions involving this compound and related compounds, solvent choice can dictate the reaction's efficiency and outcome. For example, in the oxidation of cyclohexane (B81311), a model substrate for hydrocarbon oxidation, the solvent dramatically affects conversion and selectivity. Studies have shown that changing the solvent from acetic acid to acetonitrile (B52724) to an ionic liquid can significantly increase the conversion of the starting material. researchgate.net This highlights the solvent's active role, which extends beyond simply dissolving the reactants. Polar aprotic solvents like acetonitrile are often favored in nucleophilic substitution reactions as they can effectively solvate cations while leaving anions relatively free and more nucleophilic.

Polarity and Solvation Effects on Transition States

The polarity of a solvent and its ability to solvate charged or polar species are paramount in controlling the kinetics of many organic reactions. According to transition state theory, reactions that proceed through a transition state that is more polar than the reactants will be accelerated by more polar solvents. This is because a polar solvent will stabilize the polar transition state more than it stabilizes the less polar reactants, thereby lowering the activation energy of the reaction.

For transformations of this compound, which can involve polar intermediates or transition states, solvent polarity is a key consideration. For instance, in nucleophilic substitution reactions, polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often preferred because they can stabilize the transition state. The effect of the solvent environment on reaction efficiency is demonstrated in studies of cyclohexane oxidation, where ionic liquids, which are highly polar, provide the highest conversion rates compared to less polar solvents like acetic acid. researchgate.net This suggests the formation of a polar or charged intermediate that is effectively stabilized by the ionic liquid medium.

Table 3: Effect of Solvent on the Catalytic Oxidation of Cyclohexane

| Solvent | Type | Cyclohexane Conversion (%) | Selectivity to Cyclohexanol (B46403)/Cyclohexanone (%) |

|---|---|---|---|

| Ionic Liquid | Highly Polar | 20.8 | 82.6 |

| Acetonitrile | Polar Aprotic | Moderate (improves conversion over acetic acid) | Not specified |

| Acetic Acid | Polar Protic | Low (least effective) | Not specified |

Data derived from a study on iron porphyrin-catalyzed cyclohexane oxidation, illustrating the principle of solvent effects. researchgate.net

Impact of Hydrogen Bonding in Reaction Media

Hydrogen bonding is a specific and powerful intermolecular force that can significantly direct the course of a chemical reaction. scispace.com Solvents capable of donating or accepting hydrogen bonds can selectively stabilize certain reactants or transition states, thereby enhancing reaction rates and controlling stereoselectivity. nih.gov

The impact of hydrogen bonding can be seen in cycloaddition reactions, where the relatively acidic hydrogen of a secondary amide was found to control both the regiochemistry and stereochemistry of the reaction, likely through the formation of a hydrogen-bond-directed transition state assembly. nih.gov This directing effect ensures that the reagents approach each other in a highly specific orientation, leading to a single major product.

Moreover, highly fluorinated alcohols like hexafluoroisopropanol (HFIP) are known as potent hydrogen-bond donors. harvard.edu HFIP has been shown to have a dramatic, scope-expanding effect on radical aromatic C-H amination reactions. It is proposed that HFIP enhances reactivity by forming strong hydrogen bonds with anionic species generated in the reaction, effectively stabilizing them and promoting the desired transformation even for traditionally unreactive electron-poor aromatic systems. harvard.edu In the context of this compound transformations, using a hydrogen-bonding solvent could similarly be employed to stabilize key intermediates or transition states, potentially accelerating the reaction and influencing selectivity.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the complete structural framework of N-cyclohexyl-4-methoxyaniline.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, methoxy (B1213986), amine, and cyclohexyl protons are observed.

The aromatic region of the spectrum shows signals for the protons on the p-substituted benzene (B151609) ring. The methoxy group (–OCH₃) appears as a sharp singlet, while the proton on the nitrogen atom (N-H) also typically presents as a singlet. The cyclohexyl group protons produce a series of multiplets in the aliphatic region of the spectrum due to complex spin-spin coupling. rsc.org

¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.86 – 6.82 | m | 2H | Ar-H |

| 6.98 – 6.96 | m | 2H | Ar-H |

| 3.88 | s | 3H | OCH₃-H |

| 7.77 | s | 1H | NH-H |

| 1.0-2.0 | m | 11H | Cyclohexyl-H |

Data recorded in CDCl₃ at 400 MHz. rsc.org

Carbon-13 NMR (¹³C NMR) is used to determine the structure of a molecule's carbon backbone. Each unique carbon atom in this compound gives a distinct signal in the spectrum, revealing the total number of carbon atoms and their chemical environment.

The spectrum shows signals for the aromatic carbons, with the carbon atom attached to the methoxy group and the one attached to the nitrogen atom having characteristic chemical shifts. The carbon of the methoxy group appears as a distinct signal, and the carbons of the cyclohexyl ring are found in the aliphatic region. rsc.org

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 162.6 | Ar-C |

| 140.7 | Ar-C |

| 129.2 | Ar-C |

| 127.1 | Ar-C |

| 114.0 | Ar-C |

| 55.47 | OCH₃ |

| 24.8 - 32.8 | Cyclohexyl-C |

Data recorded in CDCl₃ at 101 MHz. rsc.org

For unambiguous assignment of all proton and carbon signals, especially for complex molecules, advanced 2D NMR techniques are employed. These methods provide correlation data that reveal connections between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity within the cyclohexyl ring and to trace the coupling network in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning each carbon in the ¹³C NMR spectrum based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the different fragments of the molecule. For instance, it would show a correlation between the N-H proton and the carbons of the cyclohexyl ring and the aromatic ring, confirming the N-cyclohexyl-aniline core structure. It would also confirm the position of the methoxy group by showing a correlation from the methoxy protons to the aromatic carbon at position 4.

These multidimensional NMR spectra provide increased resolution and correlation information that is often difficult to extract from 1D experiments alone. ipb.pt

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. unitechlink.com These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the type of bond and its molecular environment. upi.edu

The presence of the secondary amine group in this compound is readily confirmed by vibrational spectroscopy.

N-H Stretch: A characteristic stretching vibration for the N-H bond of a secondary amine is observed in the FT-IR spectrum. This peak is typically found in the region of 3300-3500 cm⁻¹. spectroscopyonline.com It is generally weaker and sharper than the broad O-H stretching band. spectroscopyonline.com

C-N Vibrations: The stretching vibration of the carbon-nitrogen bond (C-N) provides further evidence for the amine structure. These absorptions are typically found in the 1250–1350 cm⁻¹ region of the infrared spectrum.

Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Secondary Amine |

Vibrational spectroscopy also clearly distinguishes between the aromatic (phenyl) and aliphatic (cyclohexyl) portions of the molecule.

Aliphatic C-H Vibrations: The C-H bonds of the cyclohexyl ring give rise to strong stretching absorptions in the region just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C-H Vibrations: The C-H bonds on the aromatic ring show stretching vibrations at frequencies just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce characteristic, often sharp, absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch: The ether linkage of the methoxy group results in a strong C-O stretching band, typically observed between 1200 and 1275 cm⁻¹ for aryl ethers.

In situ Raman spectroscopy can also be a powerful tool for monitoring chemical reactions and confirming the formation of such compounds in the solid state. beilstein-journals.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar, thermally labile molecules. rsc.orgrsc.org For this compound, analysis in positive ion mode typically involves protonation of the basic nitrogen atom. High-resolution mass spectrometry (HRMS) using an ESI source has precisely confirmed the mass of the protonated molecule, [M+H]⁺. The experimentally observed mass aligns accurately with the calculated theoretical value, providing unequivocal confirmation of the compound's elemental composition. frontiersin.org

The fragmentation of ions generated by ESI can be induced by collision-induced dissociation (CID), providing insight into the molecule's structure. rsc.orgrsc.org The fragmentation pathway for protonated this compound is expected to initiate from the charge site on the nitrogen. Key fragmentation processes would likely include:

Loss of the cyclohexyl ring: Cleavage of the C-N bond can lead to the loss of a cyclohexene (B86901) molecule (82 Da) via a rearrangement, or a cyclohexyl radical (83 Da).

Fissions within the cyclohexyl ring: This can produce a series of smaller fragment ions characteristic of the cyclohexane (B81311) moiety.

Cleavage at the methoxy group: Loss of a methyl radical (CH₃; 15 Da) or formaldehyde (B43269) (CH₂O; 30 Da) from the p-anisidine (B42471) portion of the molecule is also a plausible pathway.

These fragmentation patterns are fundamental for the structural characterization of synthetic and natural products. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a dual-purpose analytical tool, separating the compound from any impurities via the gas chromatograph and providing structural identification through its mass spectrum. etamu.edunotulaebotanicae.ro The technique is highly effective for volatile and thermally stable compounds like this compound. The retention time in the GC column is a characteristic property used to assess purity, while the mass spectrometer fragments the molecule through electron ionization (EI), typically at 70 eV, creating a reproducible fragmentation pattern that acts as a molecular fingerprint. etamu.eduspectroscopyonline.com

The electron ionization mass spectrum of this compound shows a distinct molecular ion (M⁺) peak, confirming its molecular weight. frontiersin.org The subsequent fragmentation pattern is highly informative for structural verification. The most abundant fragment ion, known as the base peak, is observed at m/z 134, which corresponds to the loss of the cyclohexyl group leading to the stable 4-methoxyanilinium (B12549976) radical cation. frontiersin.org Other significant fragments arise from further decomposition of this ion and from fragmentation of the cyclohexyl ring. frontiersin.org

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 205 | 38 | [M]⁺ (Molecular Ion) |

| 162 | 10 | [M - C₃H₇]⁺ |

| 148 | 15 | [M - C₄H₉]⁺ |

| 134 | 100 | [M - C₅H₉]⁺ (Base Peak) |

| 122 | 12 | [C₇H₈NO]⁺ |

| 108 | 11 | [C₇H₈O]⁺ |

| 91 | 8 | [C₆H₅N]⁺ or [C₇H₇]⁺ |

| 77 | 11 | [C₆H₅]⁺ |

Electronic Spectroscopy (UV-Vis) for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the 200–700 nm range. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. libretexts.org For this compound, the primary chromophore is the substituted benzene ring.

The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic system. lkouniv.ac.in The main types of electronic transitions are:

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. cutm.ac.in The benzene ring itself has characteristic absorptions which are modified by the substituents. The electron-donating amino (-NHR) and methoxy (-OCH₃) groups act as auxochromes, causing a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* anti-bonding orbital of the aromatic ring. cutm.ac.in These transitions are typically much weaker in intensity than π → π* transitions. cutm.ac.in

In a polar solvent, a blue shift (to shorter wavelength) is often observed for n → π* transitions, while π → π* transitions may experience a red shift. lkouniv.ac.in While specific experimental λmax values for this compound are not available in the reviewed literature, the spectrum is anticipated to show strong absorptions characteristic of a highly substituted aniline (B41778) derivative.

Computational Chemistry and Theoretical Investigations of N Cyclohexyl 4 Methoxyaniline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For N-cyclohexyl-4-methoxyaniline, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Different conformations, arising from the rotation around single bonds (e.g., the C-N bond connecting the cyclohexyl and aniline (B41778) moieties), would be explored to identify the global energy minimum.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Length | C-N (Aniline-Cyclohexyl) | Data not available |

| Bond Length | C-O (Aniline-Methoxy) | Data not available |

| Bond Angle | C-N-C | Data not available |

| Dihedral Angle | C-C-N-C | Data not available |

| Note: This table is illustrative. The values would need to be calculated through specific DFT computations. |

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations would provide information on the distribution of electrons within the molecule. A critical aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: These values are placeholders and would be the result of DFT calculations. |

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Beyond static properties, quantum chemical calculations can be used to explore the dynamic behavior of molecules in chemical reactions.

To understand how this compound might participate in a chemical reaction, computational chemists would identify the transition state—the highest energy point along the reaction pathway. Characterizing the geometry of the transition state and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur) are fundamental to predicting reaction rates.

Table 3: Hypothetical Thermodynamic Data for a Reaction Involving this compound

| Thermodynamic Parameter | Value |

| Enthalpy of Reaction (ΔH) | Data not available |

| Entropy of Reaction (ΔS) | Data not available |

| Gibbs Free Energy of Reaction (ΔG) | Data not available |

| Note: This table illustrates the type of data that would be generated from such a study. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. An MD simulation of this compound would involve calculating the forces between atoms and using these to simulate their motion over time. This can provide insights into conformational changes, interactions with solvent molecules, and other dynamic processes that are not captured by static quantum chemical calculations.

Conformational Analysis of the Cyclohexyl Moiety and Aniline Core

The conformational landscape of this compound is primarily defined by the flexibility of the cyclohexyl ring and the rotational freedom around the chemical bonds connecting the two main structural moieties. The cyclohexyl group is well-known to exist predominantly in a stable "chair" conformation, which minimizes steric strain and torsional interactions. sapub.org However, other higher-energy conformations, such as the "boat" and "twist-boat," are also possible and can be explored computationally.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the relative energies of these different conformers. chemrxiv.orgfrontiersin.org By optimizing the geometry of the molecule starting from various initial arrangements, a potential energy surface can be mapped out to identify the global minimum energy structure, which represents the most stable conformation. For this compound, this involves analyzing:

The chair conformation of the cyclohexane (B81311) ring.

The orientation of the N-H bond and the methoxy (B1213986) group on the aniline core.

The dihedral angle between the plane of the aniline ring and the C-N-C bond plane, which influences the degree of electronic communication between the nitrogen lone pair and the aromatic system. researchgate.net

Molecular Interactions and Aggregation Behavior

The self-assembly and aggregation of molecules are governed by a network of non-covalent intermolecular interactions. For this compound, these include:

Hydrogen Bonding: The amine (N-H) group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors.

Van der Waals Forces: These dispersion forces are significant, particularly due to the nonpolar cyclohexyl and aromatic rings.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute to aggregation.

Molecular Dynamics (MD) simulations are a key computational tool for studying these phenomena. nih.govnih.gov By simulating a system containing many molecules of this compound over time, MD can predict how they will arrange themselves in solution or in the solid state. nih.govbeilstein-journals.org These physics-based simulations model the forces between molecules to reveal tendencies for self-association and the formation of larger colloidal aggregates. nih.gov Such studies provide insights into the structure-aggregation relationship by identifying which parts of the molecule drive the self-assembly process. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry is widely used to predict various spectroscopic properties, offering a powerful means to interpret and verify experimental data.

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. bohrium.com The standard approach involves using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT calculations (e.g., with the B3LYP functional and a 6-311+G(d,p) basis set). dntb.gov.uaresearchgate.net

The process typically involves:

Optimizing the molecular geometry to find its lowest energy conformation.

Calculating the magnetic shielding tensors for each nucleus in this optimized structure.

Referencing these calculated shielding values to the value computed for a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ).

These predicted shifts can be compared directly with experimental data to confirm structural assignments. The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), can improve the accuracy of the predictions. dntb.gov.ua

Table 1: Hypothetical Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |

| ¹³C (C-O) | 152.5 | 152.1 |

| ¹³C (C-N) | 142.0 | 141.7 |

| ¹³C (Aromatic) | 115.0 - 116.5 | 114.8 - 116.2 |

| ¹³C (Cyclohexyl) | 25.0 - 52.0 | 24.9 - 51.8 |

| ¹³C (O-CH₃) | 55.8 | 55.6 |

| ¹H (N-H) | 3.5 | 3.4 |

| ¹H (Aromatic) | 6.6 - 6.8 | 6.6 - 6.8 |

| ¹H (O-CH₃) | 3.7 | 3.7 |

| ¹H (Cyclohexyl) | 1.1 - 3.3 | 1.1 - 3.3 |

Vibrational Frequency Calculations

Theoretical vibrational analysis provides the frequencies and intensities of bands in infrared (IR) and Raman spectra. These calculations are performed on the optimized molecular geometry using DFT methods. mdpi.comresearchgate.net The output is a set of normal modes of vibration, each with a corresponding frequency. researchgate.net

Calculated harmonic vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.net This analysis allows for the confident assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. dntb.gov.ua

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Stretch | 3410 |

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2850 - 2930 |

| Aromatic C=C Stretch | 1510 - 1610 |

| C-N Stretch | 1245 |

| C-O Stretch | 1035 |

Electronic Spectra (UV-Vis) Prediction

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. semanticscholar.org

The key outputs of a TD-DFT calculation are:

Excitation Energies: The energy required to promote an electron, which corresponds to the wavelength of maximum absorption (λₘₐₓ).

Oscillator Strengths (f): A measure of the intensity of the absorption band.

Molecular Orbitals (MOs): Identification of the orbitals involved in the transition, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. nih.gov

These calculations can reveal the nature of the electronic transitions (e.g., π → π* or n → π*) and help explain the photophysical properties of the molecule. scielo.org.za

Table 3: Hypothetical Predicted Electronic Transitions for this compound

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) |

| S₀ → S₁ (HOMO → LUMO) | 298 | 0.085 |

| S₀ → S₂ | 245 | 0.450 |

In Silico Studies of Substituent and Solvent Effects on Electronic Properties and Reactivity

Computational methods are exceptionally well-suited for systematically studying how changes in molecular structure or environment affect chemical behavior.

Substituent Effects: The electronic properties of the aniline ring are highly sensitive to the nature of its substituents. acs.org The methoxy group (-OCH₃) in this compound is an electron-donating group, which increases the electron density on the aromatic ring and influences its reactivity. In silico studies can quantify these effects by replacing the methoxy group with various electron-withdrawing groups (e.g., -NO₂, -CN) or other electron-donating groups. rsc.org By calculating properties such as the molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO-LUMO gap), and reaction barriers for each analog, a clear relationship between substituent electronic character and molecular properties can be established. researchgate.netjournaleras.com

Solvent Effects: The polarity of the solvent can significantly alter a molecule's geometry, electronic structure, and spectroscopic properties. chemrxiv.org Computational models can simulate these effects using implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM). nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in different environments. journalirjpac.com Such studies can predict solvatochromic shifts in UV-Vis spectra, where the absorption wavelength changes with solvent polarity. researchgate.net They can also provide insights into how the solvent influences reaction kinetics by stabilizing or destabilizing reactants, transition states, and products. nih.gov

Chemical Reactivity and Derivatization Strategies of N Cyclohexyl 4 Methoxyaniline

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of N-cyclohexyl-4-methoxyaniline is highly activated towards electrophilic substitution due to the strong electron-donating effects of both the methoxy (B1213986) group and the N-cyclohexylamino group. These substituents direct incoming electrophiles primarily to the ortho and para positions. Given that the para position is occupied by the methoxy group, electrophilic substitution is expected to occur at the positions ortho to the amino and methoxy groups.

Electrophilic Aromatic Substitution:

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: The reaction of this compound with halogens such as bromine or chlorine, typically in the presence of a Lewis acid catalyst, is expected to yield mono- or di-halogenated products at the ortho positions to the activating groups. For instance, bromination would likely yield 2-bromo-N-cyclohexyl-4-methoxyaniline or 2,6-dibromo-N-cyclohexyl-4-methoxyaniline. wikipedia.org

Nitration: Nitration of N-alkyl anilines can be achieved using reagents like tert-butyl nitrite, leading to the introduction of a nitro group onto the aromatic ring. researchgate.net For this compound, this reaction would likely produce N-cyclohexyl-4-methoxy-2-nitroaniline. The nitro group, being an electron-withdrawing group, deactivates the ring towards further electrophilic substitution.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds on aromatic rings. beilstein-journals.org While the presence of the amine group can complicate these reactions by coordinating with the Lewis acid catalyst, suitable protection of the amine or the use of specific catalytic systems can facilitate the introduction of alkyl or acyl groups onto the aromatic ring, again, primarily at the ortho positions.

Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | 2-Bromo-N-cyclohexyl-4-methoxyaniline |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-N-cyclohexyl-4-methoxyaniline |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-N-cyclohexyl-4-methoxyaniline |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is generally not favored on the electron-rich aromatic ring of this compound. This type of reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack, which are not present in the parent molecule.

Oxidation and Reduction Chemistry of the Aniline (B41778) Moiety

The aniline moiety in this compound is susceptible to both oxidation and reduction reactions, leading to a variety of functionalized derivatives.

Oxidation:

The oxidation of secondary aromatic amines can proceed through several pathways, including N-dealkylation, N-oxidation, and oxidation of the aromatic ring. uomustansiriyah.edu.iqslideserve.combritannica.com

N-Oxidation: Oxidation of the secondary amine can lead to the formation of hydroxylamines, which can be further oxidized to nitroso or nitrone derivatives. slideserve.com Reagents like hydrogen peroxide or peroxy acids are commonly used for N-oxidation. britannica.com

Oxidative Deamination: Under certain oxidative conditions, cleavage of the N-cyclohexyl group can occur, leading to 4-methoxyaniline. acs.org

Ring Oxidation: Strong oxidizing agents can lead to the formation of quinone-like structures, although this often results in complex product mixtures and polymerization.

Reduction:

The primary application of reduction chemistry in the context of this compound often involves the reduction of derivatives, particularly nitro derivatives obtained from nitration of the aromatic ring.

Reduction of Nitro Derivatives: The nitro group introduced at the ortho position can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd/C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). purdue.edu This transformation yields N¹-cyclohexyl-5-methoxybenzene-1,2-diamine, a valuable precursor for the synthesis of heterocyclic compounds. researchgate.net

Functionalization and Derivatization for the Synthesis of Novel Amine Derivatives

The amine nitrogen in this compound is a key site for functionalization, allowing for the synthesis of a wide array of novel amine derivatives through N-alkylation, N-acylation, and the formation of heterocyclic structures.

N-Alkylation:

The introduction of an additional alkyl group onto the nitrogen atom of this compound yields tertiary amines. This can be achieved through various methods:

Direct Alkylation: Reaction with alkyl halides in the presence of a base is a common method for N-alkylation. acs.orgorganic-chemistry.org For example, reacting this compound with butyl bromide in the presence of a base like potassium carbonate would yield N-butyl-N-cyclohexyl-4-methoxyaniline.

Reductive Amination: A two-step, one-pot process involving the reaction with an aldehyde or ketone to form an iminium ion, followed by reduction with a reducing agent like sodium borohydride (B1222165), is another effective method. organic-chemistry.org

Catalytic N-Alkylation: Transition metal catalysts, such as those based on ruthenium or iridium, can facilitate the N-alkylation of anilines with alcohols, offering a more atom-economical and environmentally friendly approach. nih.govnih.gov

N-Acylation:

N-acylation of this compound introduces an acyl group to the nitrogen atom, forming an amide. This transformation is readily accomplished using various acylating agents:

Acyl Halides and Anhydrides: Reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HX byproduct, is a highly efficient method for N-acylation. researchgate.netnih.gov

Carboxylic Acids: Direct condensation with carboxylic acids can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

This compound and its derivatives serve as valuable precursors for the synthesis of various heterocyclic compounds.

Benzimidazoles: The ortho-phenylenediamine derivative, N¹-cyclohexyl-5-methoxybenzene-1,2-diamine, obtained from the nitration and subsequent reduction of this compound, can be cyclized with aldehydes, carboxylic acids, or their derivatives to form substituted benzimidazoles. acs.orgorganic-chemistry.orgpcbiochemres.comsemanticscholar.orgresearchgate.net These compounds are of significant interest due to their wide range of biological activities.

Quinolines: While not a direct cyclization of the parent molecule, derivatives of this compound can be utilized in various quinoline (B57606) syntheses. For instance, an appropriately substituted aniline derivative can undergo reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis to construct the quinoline ring system. nih.govorganic-chemistry.orgiipseries.orgpharmaguideline.comnih.gov

Role as a Key Intermediate in Complex Organic Transformations

This compound and its closely related analogues are important intermediates in multi-step organic syntheses, finding applications in various fields, including industrial chemistry and medicinal chemistry. vapourtec.comnih.govsyrris.jpresearchgate.net

Industrial Applications: A structurally similar compound, N-butyl-N-cyclohexyl-4-ethoxyaniline, has been investigated for its use in rubber compositions as an antidegradant, highlighting the potential industrial relevance of this class of compounds. google.com

Pharmaceutical and Agrochemical Synthesis: The structural motif of a substituted aniline is prevalent in many biologically active molecules. The ability to functionalize both the aromatic ring and the amine nitrogen of this compound makes it a versatile building block for the synthesis of more complex molecules with potential pharmaceutical or agrochemical applications. For example, the synthesis of N-benzyl-4-methoxyaniline derivatives is a common step in the preparation of various target molecules. nih.gov

Advanced Applications in Chemical Science

Applications in Catalysis and Ligand Design

The unique electronic and steric properties of N-cyclohexyl-4-methoxyaniline make it a valuable building block in the design of ligands for transition metal catalysis and as a reagent in organic catalysis.

As Ligands in Transition Metal Catalysis

While direct applications of this compound as a primary ligand in industrial catalysis are not extensively documented in publicly available research, its structural motifs are relevant to the design of more complex ligands. The nitrogen atom of the secondary amine can serve as a coordination site for transition metals. For instance, derivatives of aniline (B41778) and cyclohexylamine (B46788) are known to form stable complexes with metals like palladium, which are crucial for cross-coupling reactions. The methoxy (B1213986) group on the aniline ring can influence the electronic properties of the metal center through inductive and resonance effects, thereby modulating the catalytic activity and selectivity of the complex.

| Catalyst System Component | Potential Role | Relevant Reaction Types |

| This compound moiety | Ligand precursor | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) |

| Secondary amine (N-H) | Coordination site, proton shuttle | Hydrogenation, amination reactions |

| 4-methoxyphenyl (B3050149) group | Electronic tuning of metal center | Reactions sensitive to electron density on the catalyst |

As Reagents in Organic Catalysis

In the realm of organic catalysis, secondary amines derived from anilines can act as organocatalysts, particularly in reactions proceeding through enamine or iminium ion intermediates. Although specific studies detailing this compound as a primary organocatalyst are limited, its structural features suggest potential applicability in asymmetric catalysis, where the chiral environment around the nitrogen atom could be exploited to induce stereoselectivity.

Contribution to the Synthesis of Specialty Chemicals (excluding pharmaceuticals/drugs)

This compound serves as a valuable intermediate in the synthesis of various specialty chemicals, including dyes, pigments, and agrochemicals.

Precursor in Dye and Pigment Synthesis

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. nih.gov While this compound is a secondary amine, it can be a precursor to primary amines that undergo diazotization.

Alternatively, the this compound structure itself can be incorporated as a coupling component or as part of the final dye molecule, influencing properties such as color, solubility, and fastness. The methoxy group, being an electron-donating group, can affect the chromophore and thus the color of the resulting dye. The cyclohexyl group can enhance the solubility of the dye in nonpolar media and improve its resistance to sublimation, a desirable property for disperse dyes used in coloring synthetic fibers. ajol.infoajol.info

| Dye Class | Potential Role of this compound | Resulting Dye Properties |

| Azo Dyes | Precursor to diazo component or as coupling component | Modified color, improved solubility and lightfastness |

| Disperse Dyes | Incorporation into the dye structure | Enhanced affinity for hydrophobic fibers, improved sublimation fastness |

Intermediate in Agrochemical Synthesis

The synthesis of certain agrochemicals, such as herbicides and fungicides, often involves the use of aniline derivatives. The structural framework of this compound can be found in or serve as a precursor to more complex molecules with biological activity. The lipophilic cyclohexyl group can, for example, enhance the penetration of the active ingredient through the waxy cuticles of plants or the cell membranes of fungi.

Development of Advanced Analytical Methodologies

The detection and quantification of this compound and its derivatives are important for quality control in manufacturing processes and for environmental monitoring. Advanced analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC), particularly with ultraviolet (UV) detection, is a common method for the analysis of aromatic compounds like this compound. The aromatic ring provides a chromophore that absorbs UV light, allowing for sensitive detection. For more complex matrices or lower detection limits, HPLC can be coupled with mass spectrometry (MS).

Mass spectrometry provides detailed structural information and allows for highly selective and sensitive quantification. The predicted collision cross section (CCS) values for different adducts of this compound can aid in its identification in complex mixtures. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 206.15395 | 146.4 |

| [M+Na]⁺ | 228.13589 | 150.4 |

| [M-H]⁻ | 204.13939 | 152.1 |

| [M+NH₄]⁺ | 223.18049 | 164.7 |

Use in Chromatographic Method Development (e.g., HPLC, GC)

This compound, as a secondary aromatic amine, serves as a model compound in the development and optimization of chromatographic methods for the separation and quantification of amine-containing molecules. Its unique structure, featuring both a bulky non-polar cyclohexyl group and a polar methoxy-substituted aromatic ring, presents interesting challenges and opportunities in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

In High-Performance Liquid Chromatography (HPLC) , the development of methods for analyzing this compound and its analogs would typically involve reversed-phase chromatography. The presence of the cyclohexyl and methoxyphenyl groups imparts significant hydrophobicity, leading to strong retention on non-polar stationary phases like C18 or C8. Method development would focus on optimizing the mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, to achieve adequate retention and separation from potential impurities or related compounds. The addition of acidic modifiers, such as formic acid or trifluoroacetic acid, to the mobile phase is often necessary to ensure the protonation of the amine nitrogen, leading to sharper peaks and improved chromatographic performance.

A hypothetical HPLC method for the analysis of this compound is detailed in the interactive table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~5.8 min |

This table presents a hypothetical set of HPLC parameters for the analysis of this compound, based on methods for structurally similar compounds.

In the realm of Gas Chromatography (GC) , the analysis of this compound requires careful consideration of its volatility and thermal stability. Due to its relatively high molecular weight and boiling point, a high-temperature capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be suitable. The primary challenge in the GC analysis of amines is their tendency to exhibit peak tailing due to interactions with active sites on the column or inlet liner. To mitigate this, derivatization of the amine group, for instance, by acylation, can be employed to produce a less polar and more volatile derivative with improved chromatographic behavior. However, direct analysis is often preferred for simplicity. The use of a deactivated inlet liner and a column specifically designed for amine analysis is crucial for obtaining symmetrical peak shapes.

Below is an interactive data table outlining a potential GC method for this compound.

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Volume | 1 µL (splitless) |

This table provides a hypothetical set of GC parameters for the analysis of this compound, derived from established methods for secondary aromatic amines.

Spectroscopic Probe Applications (Methodological Aspects)

While specific applications of this compound as a spectroscopic probe are not extensively documented, its molecular structure suggests potential utility in this area, particularly in the study of molecular interactions and environments. The 4-methoxyaniline moiety possesses distinct electronic properties that can be sensitive to its immediate surroundings, making it a candidate for a spectroscopic reporter.

The core principle behind its potential as a spectroscopic probe lies in the modulation of its electronic transitions (and thus its absorption and fluorescence spectra) by the local environment. The nitrogen atom's lone pair of electrons can participate in conjugation with the aromatic ring, and this electronic delocalization is influenced by factors such as solvent polarity, hydrogen bonding, and the formation of charge-transfer complexes.

Potential Spectroscopic Probe Applications:

Solvatochromism: The UV-Visible absorption and fluorescence emission spectra of this compound are expected to exhibit solvatochromism, meaning the position of the spectral bands will shift with changes in solvent polarity. In polar solvents, the excited state is likely to be more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This property could be harnessed to probe the polarity of microenvironments, such as the active sites of enzymes or the interior of micelles.